molecular formula C7H6BrN3O B6232577 1-azido-4-bromo-2-methoxybenzene CAS No. 1522358-11-7

1-azido-4-bromo-2-methoxybenzene

Cat. No.: B6232577
CAS No.: 1522358-11-7
M. Wt: 228
InChI Key:
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Description

1-azido-4-bromo-2-methoxybenzene is an organic compound with the molecular formula C7H6BrN3O. It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), a bromine atom (Br), and a methoxy group (OCH3).

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-4-bromo-2-methoxybenzene can be synthesized through a multi-step process involving the substitution of a bromine atom and an azido group on a methoxybenzene ring. One common method involves the reaction of 1-bromo-2-methoxybenzene with sodium azide (NaN3) in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions . The reaction typically proceeds as follows:

  • Dissolve 1-bromo-2-methoxybenzene in DMF or DMSO.
  • Add sodium azide to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures for a specific period.
  • Isolate the product by filtration or extraction and purify it using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes can be applied. Industrial production would likely involve optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-azido-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Solvents for the reaction.

    Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

1-azido-4-bromo-2-methoxybenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry:

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-azido-4-bromo-2-methoxybenzene primarily involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes . The bromine atom and methoxy group also contribute to the compound’s reactivity and potential interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-bromoanisole: Similar structure but lacks the azido group.

    2-bromoanisole: Similar structure but with different substitution positions.

    1-azido-4-methoxybenzene: Lacks the bromine atom.

Uniqueness

1-azido-4-bromo-2-methoxybenzene is unique due to the presence of both the azido group and the bromine atom on the methoxybenzene ring

Properties

CAS No.

1522358-11-7

Molecular Formula

C7H6BrN3O

Molecular Weight

228

Purity

95

Origin of Product

United States

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